Hydrogen maleate

NMDA receptor ligand binding affinity

Researchers requiring maximal NMDA receptor blockade often encounter variability from alternative antagonists like ketamine or PCP, compromising data reproducibility. MK-801 hydrogen maleate (dizocilpine) is the reference-standard non-competitive NMDA antagonist with a Kd of 37.2 nM in rat brain membranes. • >129-fold selectivity over sigma-1 receptors minimizes confounding off-target effects seen with ketamine or memantine. • Established positive control for Olney's lesion induction (0.8 mg/kg s.c.); ketamine fails to produce equivalent neuropathology even at 20 mg/kg i.v. • (+)-Enantiomer is 6.9- to 10-fold more potent than the (-)-form; always verify stereochemistry before ordering.

Molecular Formula C4H3O4-
Molecular Weight 115.06 g/mol
Cat. No. B1247457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen maleate
Synonymshydrogen maleate
maleate
maleic acid
maleic acid, ammonium salt
maleic acid, calcium salt
maleic acid, dipotassium salt
maleic acid, disodium salt
maleic acid, iron salt
maleic acid, monoammonium salt
maleic acid, monocopper (2+) salt
maleic acid, monosodium salt
maleic acid, neodymium salt
maleic acid, potassium salt
maleic acid, sodium salt
sodium maleate
Molecular FormulaC4H3O4-
Molecular Weight115.06 g/mol
Structural Identifiers
SMILESC(=CC(=O)[O-])C(=O)O
InChIInChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-1/b2-1-
InChIKeyVZCYOOQTPOCHFL-UPHRSURJSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MK-801 Hydrogen Maleate (Dizocilpine Maleate): A Potent and Selective NMDA Receptor Antagonist for Neuroscience Research


MK-801 hydrogen maleate (dizocilpine maleate) is a high-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. It binds to the phencyclidine (PCP) site located within the NMDA receptor-associated ion channel, blocking calcium ion flux and inhibiting receptor function [1]. The compound exhibits a dissociation constant (Kd) of 37.2 ± 2.7 nM in rat brain membranes, establishing it as one of the most potent NMDA antagonists available for research applications [1]. MK-801 hydrogen maleate is widely utilized as a pharmacological tool to investigate glutamatergic neurotransmission, induce experimental models of psychosis and schizophrenia, and study neuroprotective and neurotoxic mechanisms [2].

NMDA receptor channel-blocker tool for glutamate signaling studies
Schizophrenia-like phenotype induction in rodent models
Neurotoxicity positive control (Olney's lesion model)
Anticonvulsant screening reference standard
Enantiomer-specific (+)-MK-801 for defined pharmacology
High NMDA vs. sigma-1 selectivity supports target-specific readouts

Why NMDA Antagonist Substitution Is Not Acceptable: The Case for MK-801 Hydrogen Maleate in Precise Experimental Workflows


NMDA receptor antagonists constitute a chemically diverse class of compounds with marked differences in potency, binding kinetics, selectivity profiles, and neurotoxic potential. Substituting MK-801 hydrogen maleate with other NMDA antagonists—such as ketamine, memantine, or phencyclidine (PCP)—introduces substantial variability in experimental outcomes and may compromise data reproducibility. Even closely related structural analogs or enantiomers exhibit orders-of-magnitude differences in receptor affinity and functional activity [1]. The quantitative evidence presented below demonstrates why MK-801 hydrogen maleate remains the reference standard for studies requiring maximal NMDA receptor blockade with defined pharmacological properties.

Affinity Other NMDA antagonists (ketamine, memantine) exhibit markedly lower receptor affinity; occupancy levels may shift, altering experimental outcomes.
Enantiomer Racemic or (−)-MK-801 shows significantly reduced potency (6.9–10× gap). Enantiomer identity must be verified to achieve intended blockade.
Selectivity Compounds like PCP exhibit higher sigma-1 receptor activity, confounding NMDA-specific interpretation. MK-801's >100× selectivity window is not transferable.
Neurotoxicity model Ketamine does not reliably induce Olney's lesions at equivalent doses. Substitution compromises positive-control validity in neurotoxicity studies.
Anticonvulsant potency PCP requires ~6× higher dose for seizure suppression in hypoxia models; direct replacement may alter dose-response relationships.

Quantitative Differentiation Evidence for MK-801 Hydrogen Maleate Relative to Comparator NMDA Antagonists


NMDA Receptor Binding Affinity: MK-801 Hydrogen Maleate vs. Ketamine and Memantine

MK-801 hydrogen maleate demonstrates significantly higher affinity for the NMDA receptor compared to the commonly used clinical anesthetics ketamine and the Alzheimer's disease therapeutic memantine. In rat brain membranes, MK-801 exhibits a Kd of 37.2 nM [1]. By contrast, ketamine binds with a Ki of 119 nM [2], and memantine exhibits a Ki of approximately 500 nM at the PCP binding site of human NMDA receptors [3]. This corresponds to MK-801 being approximately 3.2-fold more potent than ketamine and 13.4-fold more potent than memantine under comparable in vitro binding conditions.

NMDA Binding Affinity
Cross-study comparable
Kd 37.2 nM (MK-801) vs Ki 119 nM (ketamine) and 500 nM (memantine); 3.2–13.4× higher affinity
Supports NMDA receptor blockade at lower concentrations; reported affinity context.
Radioligand binding in brain membranes; values are cross-study comparisons.
NMDA receptor ligand binding affinity

Enantiomeric Potency Differential: (+)-MK-801 Hydrogen Maleate vs. (-)-MK-801 Hydrogen Maleate

The (+)-enantiomer of MK-801 hydrogen maleate is substantially more potent than its (-)-counterpart. In behavioral pharmacology studies in monkeys, (+)-MK-801 was found to be 10-fold more potent than (-)-MK-801 in both drug discrimination and conditional discrimination procedures [1]. In vitro binding studies further confirm that (+)-MK-801 exhibits a Ki of 30.5 nM at NMDA receptors, whereas (-)-MK-801 displays a Ki of 211.7 nM—a 6.9-fold difference in affinity [2]. This stereoselectivity is critical for experiments requiring maximal NMDA receptor antagonism with minimal compound mass.

Enantiomeric Potency
Head-to-head
(+)-MK-801: Ki 30.5 nM, 10× behavioral potency vs (−)-MK-801 (Ki 211.7 nM)
Enantiomer-specific activity requires (+)-form for maximal target engagement.
Racemic or incorrect enantiomer increases required dose and variability.
stereoselectivity enantiomer potency

Selectivity Profile: NMDA vs. Sigma-1 Receptor Affinity

MK-801 hydrogen maleate demonstrates high selectivity for the NMDA receptor over the sigma-1 receptor. While MK-801 binds the NMDA receptor with a Kd of 37.2 nM [1], its affinity for the sigma-1 receptor is substantially lower, with a reported Ki of 4815 nM [2]. This corresponds to a >129-fold selectivity window for NMDA over sigma-1. Such selectivity is not universal among NMDA antagonists; for instance, phencyclidine (PCP) exhibits significant sigma receptor activity that complicates interpretation of behavioral and neurochemical studies.

NMDA vs Sigma-1 Selectivity
Supporting evidence
>129-fold selectivity (NMDA Kd 37.2 nM; sigma-1 Ki 4815 nM)
Minimizes sigma-1-mediated confounding; supports NMDA-specific interpretation.
Selectivity window not guaranteed for all NMDA antagonist chemotypes.
selectivity sigma receptor off-target

In Vivo Anticonvulsant Potency: MK-801 Hydrogen Maleate vs. Phencyclidine (PCP)

In a mouse model of hypoxia-induced seizures, MK-801 hydrogen maleate demonstrated superior anticonvulsant potency compared to phencyclidine (PCP). The ED50 for suppression of tonic convulsions was 0.19 μmol/kg for MK-801 versus 1.14 μmol/kg for PCP [1]. This represents a 6-fold greater potency for MK-801 in vivo. Additionally, in N-methyl-DL-aspartate (NMDLA)-induced seizure models, MK-801 exhibited an ED50 of 0.2 mg/kg i.v., whereas ketamine was substantially less potent [2].

In Vivo Anticonvulsant Potency
Head-to-head
ED50 0.19 μmol/kg (MK-801) vs 1.14 μmol/kg (PCP); 6-fold difference
Reported anticonvulsant model context; lower dose required for seizure suppression.
Hypoxia-induced seizure model in Mg²⁺-deficient mice.
anticonvulsant in vivo ED50

Neurotoxicity Profile: MK-801 Hydrogen Maleate vs. Ketamine in Olney's Lesion Induction

MK-801 hydrogen maleate induces dose-dependent neuronal vacuolization and necrosis (Olney's lesions) in rat retrosplenial cortex, a hallmark of NMDA antagonist neurotoxicity. In a direct comparative study, subcutaneous administration of MK-801 at 0.8 mg/kg produced robust Olney's lesions following both single and multiple doses. In contrast, intravenous ketamine at doses up to 20 mg/kg failed to induce widespread lesion formation [1]. This differential neurotoxicity profile establishes MK-801 as a positive control for studies investigating NMDA antagonist-mediated neuropathology and as a reference standard for assessing the neurotoxic potential of novel compounds.

Neurotoxicity (Olney's Lesions)
Head-to-head
0.8 mg/kg s.c. MK-801 induces lesions; ketamine at 20 mg/kg i.v. does not
Serves as positive control for NMDA antagonist neurotoxicity studies.
Rat retrosplenial cortex; histopathological evaluation.
neurotoxicity Olney's lesions safety pharmacology

Optimal Application Scenarios for MK-801 Hydrogen Maleate Based on Quantitative Differentiation Evidence


Induction of Schizophrenia-Like Behavioral Phenotypes in Rodent Models

MK-801 hydrogen maleate is the preferred pharmacological agent for generating NMDA receptor hypofunction models of schizophrenia. Its high potency (Kd 37.2 nM) and >129-fold selectivity over sigma-1 receptors [1][2] ensure robust induction of hyperlocomotion, prepulse inhibition deficits, and cognitive impairments with minimal confounding off-target effects. Alternative agents such as ketamine (Ki 119 nM) require higher doses and exhibit additional pharmacological activities that complicate data interpretation.

Positive Control for NMDA Antagonist Neurotoxicity Studies

In preclinical safety pharmacology and neurotoxicology, MK-801 hydrogen maleate is the established positive control for Olney's lesion induction. Direct comparative data demonstrate that 0.8 mg/kg s.c. reliably produces neuronal vacuolization, whereas ketamine fails to induce widespread lesions at doses up to 20 mg/kg i.v. [3]. Researchers evaluating novel NMDA antagonists or neuroprotective strategies cannot substitute ketamine or memantine and expect equivalent neuropathological outcomes.

NMDA Receptor Binding and Electrophysiology Assays

For in vitro binding studies and electrophysiological recordings requiring maximal and sustained NMDA receptor blockade, (+)-MK-801 hydrogen maleate is the ligand of choice. Its 6.9- to 10-fold higher potency compared to the (-)-enantiomer [4][5] ensures efficient receptor occupancy at nanomolar concentrations. Use of racemic material or the incorrect enantiomer would necessitate higher compound concentrations, increasing the risk of non-specific effects and solvent-related artifacts.

Anticonvulsant Screening and Epilepsy Research

MK-801 hydrogen maleate provides a benchmark for evaluating the anticonvulsant efficacy of novel compounds in NMDA-mediated seizure models. Its ED50 of 0.19 μmol/kg in hypoxia-induced seizures is 6-fold lower than that of PCP [6], establishing it as a highly sensitive reference standard. Researchers employing MK-801 can achieve robust seizure suppression at doses that minimize systemic toxicity, enhancing the translational relevance of preclinical findings.

Application
Selection Property
Validation Focus
Schizophrenia-like phenotype induction
NMDA receptor hypofunction model context
Prepulse inhibition, hyperlocomotion, cognitive endpoints
NMDA antagonist neurotoxicity studies
Olney's lesion positive-control model
Histopathological assessment in rodent cortex
In vitro binding and electrophysiology
Enantiomer-specific NMDA blockade
Receptor occupancy at low nanomolar concentrations
Anticonvulsant screening studies
Seizure model reference standard
Seizure suppression dose-response profiling

Technical Documentation Hub

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61 linked technical documents
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